Bis(trimethylsiloxy)dichlorosilane

Catalog No.
S1897352
CAS No.
2750-44-9
M.F
C6H18Cl2O2Si3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsiloxy)dichlorosilane

CAS Number

2750-44-9

Product Name

Bis(trimethylsiloxy)dichlorosilane

IUPAC Name

dichloro-bis(trimethylsilyloxy)silane

Molecular Formula

C6H18Cl2O2Si3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3

InChI Key

YQPFMTIZDAWFAC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl

Protecting Group Chemistry

One of the primary applications of BTMOS lies in organic synthesis as a protecting group for reactive functional groups like hydroxyls (-OH) in alcohols, amines (NH2), thiols (SH) and carboxylic acids (COOH) []. These functional groups can be problematic during certain reactions. BTMOS offers several advantages:

  • Ease of Introduction: BTMOS can be introduced onto these functionalities in high yields using well-established procedures [].
  • Stability: The trimethylsilyl group (Si(CH3)3) introduced by BTMOS is stable under a wide range of reaction conditions, allowing for manipulation of other parts of the molecule without affecting the protected group [].
  • Selective Removal: The trimethylsilyl group can be selectively removed under controlled conditions using specific reagents, revealing the original functional group when desired []. This selective removal allows researchers to control the reaction pathway and achieve the targeted molecule.

Precursor for Silylated Materials

BTMOS can serve as a precursor for the synthesis of various silylated materials with unique properties. These materials find applications in different scientific disciplines:

  • Silicones: By reacting BTMOS with water under controlled conditions, researchers can generate siloxane polymers, the backbone of silicone materials. Silicones possess valuable properties like heat resistance, electrical insulation, and water repellency, making them useful in various applications.
  • Functionalized Surfaces: BTMOS can be used to create self-assembled monolayers (SAMs) on various surfaces like silicon or metal oxides []. These SAMs can be further modified to introduce specific functionalities, tailoring the surface properties for specific research needs.

Bis(trimethylsiloxy)dichlorosilane is a silicon-based compound with the chemical formula C₆H₁₈Cl₂O₂Si₃. It is characterized by the presence of two trimethylsiloxy groups and two chlorine atoms bonded to silicon atoms. This compound is primarily utilized as a blocking agent in organic synthesis, particularly for protecting reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. Its unique structure allows it to serve as an effective reagent in various

Bis(trimethylsiloxy)dichlorosilane is a corrosive and toxic compound. It reacts violently with water, releasing hydrochloric acid fumes. It is also a lachrymator (causes tears) and a skin irritant [].

  • Safety Precautions:
    • Handle under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
    • Store in a tightly sealed container under inert atmosphere (e.g., argon) at low temperature (2-8 °C) [, ].

  • Reaction with Alcohols: It reacts with monohydric and dihydric alcohols, leading to the formation of siloxane bonds. This reaction is crucial for protecting functional groups during subsequent chemical transformations .
  • Reaction with Phenols: The compound also interacts with phenolic compounds, facilitating the formation of ether linkages that can stabilize reactive sites within larger molecular frameworks .
  • Hydrolysis: When exposed to moisture or water, bis(trimethylsiloxy)dichlorosilane can hydrolyze to produce silanol compounds, which can further react to form siloxanes or silica .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

The synthesis of bis(trimethylsiloxy)dichlorosilane typically involves the following methods:

  • Direct Chlorination: This method involves chlorinating trimethylsiloxy compounds under controlled conditions to introduce dichlorosilane functionalities .
  • Reactions with Silicon Halides: Another approach includes reacting trimethylsilanol with silicon tetrachloride or other silicon halides, which results in the formation of bis(trimethylsiloxy)dichlorosilane through a series of substitution reactions .
  • Complex Synthetic Routes: Some synthesis routes are more complex and may involve multiple steps and intermediates, highlighting the challenges associated with producing this compound efficiently .

Bis(trimethylsiloxy)dichlorosilane has a range of applications:

  • Protecting Group: It is widely used as a protecting group in organic synthesis for alcohols and amines, preventing unwanted reactions during multi-step syntheses .
  • Silicone Production: The compound is utilized in the production of silicone polymers and resins, contributing to their stability and performance characteristics.
  • Surface Modification: It can be employed for modifying surfaces in various materials science applications, enhancing hydrophobicity and chemical resistance.

Interaction studies involving bis(trimethylsiloxy)dichlorosilane focus on its reactivity with various functional groups in organic compounds. Research has shown that it effectively reacts with alcohols and phenols, leading to the formation of more stable siloxane structures. These interactions are critical for understanding how this compound can be utilized in synthetic pathways and material formulations .

Several compounds share similarities with bis(trimethylsiloxy)dichlorosilane, particularly in terms of structure and reactivity. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
TrimethylchlorosilaneContains three methyl groups and one chlorineSimpler structure; less versatile than bis(trimethylsiloxy)dichlorosilane
DimethyldichlorosilaneTwo methyl groups; two chlorine atomsMore reactive towards moisture; less stable
Bis(dimethylsiloxy)dimethyldichlorosilaneContains dimethyl groups; two chlorine atomsOffers different protective capabilities compared to bis(trimethylsiloxy)dichlorosilane

Each of these compounds possesses unique properties that influence their utility in chemical synthesis and materials science, but bis(trimethylsiloxy)dichlorosilane stands out due to its effectiveness as a protecting group and its stability under various reaction conditions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane

Dates

Modify: 2023-08-16

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